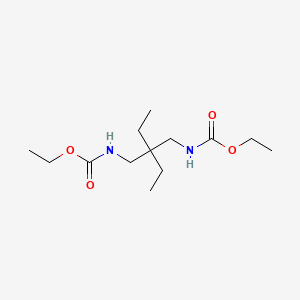

Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester

Description

Properties

CAS No. |

63884-61-7 |

|---|---|

Molecular Formula |

C13H26N2O4 |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

ethyl N-[2-[(ethoxycarbonylamino)methyl]-2-ethylbutyl]carbamate |

InChI |

InChI=1S/C13H26N2O4/c1-5-13(6-2,9-14-11(16)18-7-3)10-15-12(17)19-8-4/h5-10H2,1-4H3,(H,14,16)(H,15,17) |

InChI Key |

JOFVJGBNXDXSEO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CNC(=O)OCC)CNC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The primary synthetic route involves the reaction of an amine, carbon dioxide, and an alkoxysilane compound. This reaction is typically conducted in the presence of a catalyst system to achieve high yield and selectivity for the carbamic acid ester product.

-

- Amine (monoamine or diamine, including aromatic diamines)

- Carbon dioxide (CO₂)

- Alkoxysilane compound (e.g., tetramethoxysilane)

-

- Zinc compounds (e.g., zinc acetate)

- Alkali metal compounds (e.g., potassium acetate, rubidium acetate, cesium acetate)

- Ionic liquids with specific cations and anions

-

- Temperature: 100 to 200°C, preferably 150 to 180°C

- CO₂ pressure: 0.5 to 100 MPa, preferably 1 to 30 MPa, more preferably 3 to 20 MPa

- Reaction time: 4 to 24 hours

- Solvent: Optional; hydrocarbons or ethers such as toluene, acetonitrile, tetrahydrofuran, but alcohols are generally avoided

Zinc Compound Catalyzed Method

A highly effective method uses zinc acetate combined with nitrogen-containing ligands such as 1,10-phenanthroline or 2,2’-bipyridine. This catalyst system promotes the reaction of aniline, carbon dioxide, and tetramethoxysilane to produce carbamic acid esters with high yield and selectivity.

Mechanism Insight: Zinc acts as a Lewis acid catalyst facilitating the formation of carbamic acid ester intermediates.

-

- Reaction in an autoclave with stirring

- CO₂ introduced to desired pressure (e.g., 5 MPa)

- Temperature raised to 150°C

- Reaction time about 24 hours

| Example | Zinc Compound | Ligand | Yield of Carbamic Acid Ester (%) | By-product Yield (%) |

|---|---|---|---|---|

| 1-1 | ZnO | None | 22 | 13 |

| 1-4 | Zn(OTf)₂ | None | 35 | 6 |

| 1-5 | Zn(OAc)₂ | None | 60 | 6 |

| 1-6 | Zn(OAc)₂ | 1,10-phen | 84 | 3 |

| 1-7 | Zn(OAc)₂ | 2,2’-bipyridine | 83 | 5 |

| 1-8 | Zn(OAc)₂ | bispicen | 84 | 5 |

| Comparative | None | None | 1 | 2 |

Note: Ligands such as 1,10-phenanthroline (phen) and 2,2’-bipyridine (bpy) significantly enhance yield and selectivity.

Ionic Liquid Catalyzed Method

Ionic liquids serve as both solvent and catalyst, improving yield and selectivity.

-

- Cations: [DBUH], [DBNH]

- Anions: Acetate (CH₃COO⁻), trifluoroacetate (CF₃COO⁻)

-

- Similar temperature and pressure as zinc-catalyzed methods

- Solvent: Acetonitrile or neat ionic liquid

-

- High catalytic activity

- Potential for recyclability of ionic liquid

- Suppression of by-products

Alkali Metal Compound Catalyzed Method

Alkali metal compounds such as potassium acetate, rubidium acetate, and cesium acetate can catalyze the reaction effectively.

Reaction Conditions: Similar to zinc and ionic liquid catalysis (150°C, 5 MPa CO₂, 24 hours)

Catalyst Role: Alkali metal compounds act as Lewis bases or nucleophilic catalysts enhancing CO₂ fixation and carbamic acid ester formation.

Reaction Mechanism Overview

The general mechanism involves:

- Activation of amine by catalyst

- Insertion of CO₂ to form carbamate intermediate

- Reaction with alkoxysilane to form carbamic acid ester

- Catalyst regeneration

The choice of catalyst and reaction conditions influences the rate and selectivity toward desired carbamic acid ester versus by-products such as ureas.

Data Summary Table of Preparation Conditions and Outcomes

| Catalyst Type | Catalyst Example | Amine Example | Alkoxysilane Example | Temp (°C) | CO₂ Pressure (MPa) | Time (h) | Yield (%) | Selectivity Notes |

|---|---|---|---|---|---|---|---|---|

| Zinc compound + ligand | Zn(OAc)₂ + 2,2’-bipyridine | Aniline | Tetramethoxysilane | 150 | 5 | 24 | ~83-84 | High yield, low by-products |

| Ionic liquid | [DBUH][OAc] | Aniline | Tetramethoxysilane | 150 | 5 | 24 | High | High yield, recyclable catalyst |

| Alkali metal compound | Potassium acetate | Aniline | Tetramethoxysilane | 150 | 5 | 24 | High | Effective catalyst for carbamate formation |

| No catalyst | None | Aniline | Tetramethoxysilane | 150 | 5 | 24 | <5 | Very low yield, high by-products |

Research Discoveries and Insights

The use of zinc acetate with nitrogen-based ligands significantly improves yield and selectivity compared to zinc compounds alone or no catalyst.

Ionic liquids with acetate anions and specific cations serve as effective catalysts, potentially enabling milder conditions and catalyst recycling.

Alkali metal compounds offer an alternative catalytic system with broad applicability.

Reaction temperature and CO₂ pressure are critical parameters; 150-180°C and 3-20 MPa CO₂ are optimal for high yield and minimal by-products.

The reaction time of 4-24 hours is sufficient, with 24 hours commonly used for maximum conversion.

Solvents such as acetonitrile and toluene favor the reaction, while alcohol solvents are avoided to prevent interference.

The methodology is applicable to various amines, including aromatic diamines, enabling synthesis of diverse carbamic acid esters.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 25-30°C.

Major Products Formed

Oxidation: Formation of diethyl carbonate and nitrogen oxides.

Reduction: Formation of diethylamine and alcohols.

Substitution: Formation of substituted carbamates and halides.

Scientific Research Applications

Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a prodrug for delivering active compounds.

Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.

Mechanism of Action

The mechanism of action of carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the ester functional group, which can undergo hydrolysis to release the active carbamate moiety. The pathways involved include the inhibition of acetylcholinesterase and other carbamate-sensitive enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamic Acid Esters

Table 1: Structural and Functional Comparison of Carbamic Acid Esters

Key Findings :

- Diethyl vs. Dimethyl Esters : Diethyl esters (e.g., the target compound) lack physostigmine-like activity due to reduced electrophilicity and steric hindrance, whereas dimethyl analogs demonstrate potent activity in stimulating intestinal peristalsis and miotic effects .

- Substituent Influence : Quaternary ammonium salts (e.g., 3-oxyphenyl-trimethylammonium derivatives) exhibit enhanced activity compared to tertiary bases, highlighting the role of ionic interactions in receptor binding .

Stability and Reactivity

- Stability: Disubstituted carbamic esters (e.g., diethyl or dimethyl) are more stable than monosubstituted derivatives due to reduced susceptibility to hydrolysis . The target compound’s diethyl groups enhance stability, making it suitable for synthetic applications .

- Reactivity : Methylphenylcarbamic esters show weak antagonism to curare, suggesting substituent-dependent receptor selectivity .

Biological Activity

Carbamic acid derivatives, particularly diethyl esters like Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester , have garnered attention for their diverse biological activities. This compound is a member of the carbamate family, known for its stability and potential therapeutic applications. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two diethyl carbamate groups attached to a 1,3-propylene backbone. The presence of these functional groups contributes to its unique biological properties.

Carbamate esters are known to interact with various biological targets. The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Similar to other carbamates, this compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for enhancing neurotransmission in conditions like Alzheimer's disease.

- Prodrug Characteristics : The stability of carbamate esters under physiological conditions makes them suitable candidates for prodrug formulations. They can be hydrolyzed in vivo to release active pharmacological agents.

Pharmacological Effects

Research indicates that carbamate derivatives exhibit a range of pharmacological effects:

- Neuroprotective Effects : Studies have shown that carbamate esters can protect neuronal cells from oxidative stress and inflammation. For instance, a study on curcumin diethyl γ-aminobutyrate (a related compound) demonstrated significant neuroprotective properties against lipopolysaccharide (LPS)-induced inflammation in microglial cells .

- Antimicrobial Activity : Some carbamate derivatives have exhibited antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt microbial cell membranes.

Neuroprotective Study

A notable study investigated the neuroprotective effects of curcumin-based carbamate prodrugs on BV-2 microglial cells. The results indicated that these compounds significantly reduced inflammatory markers and improved cell viability compared to untreated controls .

Antimicrobial Efficacy

Another study focused on the antimicrobial activity of carbamate derivatives against Escherichia coli and Staphylococcus aureus. The findings revealed that certain structural modifications in the carbamate group enhanced antibacterial potency .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.